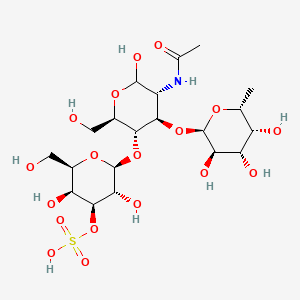
Clomiphene-d5 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clomiphene-d5 N-Oxide is a deuterated analog of Clomiphene, a well-known selective estrogen receptor modulator. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of Clomiphene and its derivatives. The deuterium labeling allows for precise tracking and quantification in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Clomiphene-d5 N-Oxide typically involves the deuteration of Clomiphene followed by oxidation. The process begins with the preparation of Clomiphene-d5, which is achieved by substituting hydrogen atoms with deuterium. This is followed by the oxidation of the nitrogen atom to form the N-oxide derivative. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: Clomiphene-d5 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various oxidized or reduced forms of this compound, as well as substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Clomiphene-d5 N-Oxide is widely used in scientific research for:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Elucidation: Researchers use this compound to investigate the metabolic pathways of Clomiphene and its derivatives, providing insights into their biotransformation.
Drug Development: It serves as a reference standard in the development of new drugs targeting estrogen receptors.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Clomiphene and its metabolites.
Wirkmechanismus
Clomiphene-d5 N-Oxide exerts its effects by interacting with estrogen receptors. It acts as a selective estrogen receptor modulator, exhibiting both agonistic and antagonistic properties depending on the target tissue. The compound binds to estrogen receptors in the hypothalamus, leading to an increase in the release of gonadotropins, which in turn stimulates ovulation. The deuterium labeling does not alter the mechanism of action but allows for detailed study of the molecular interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Tamoxifen: Another selective estrogen receptor modulator with similar pharmacological properties.
Raloxifene: Used primarily in the treatment of osteoporosis, it also modulates estrogen receptors.
Toremifene: Similar to Tamoxifen, used in the treatment of breast cancer.
Uniqueness: Clomiphene-d5 N-Oxide is unique due to its deuterium labeling, which provides a distinct advantage in research applications. The deuterium atoms make it easier to track and quantify the compound in biological systems, offering more precise data compared to non-deuterated analogs.
Eigenschaften
IUPAC Name |
2-[4-[2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/i6D,9D,10D,13D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHWCZITRQNIPM-HKNPMVLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC[N+](CC)(CC)[O-])Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)

![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)
![3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584189.png)


![4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B584195.png)


